3H-spiro[2-benzofuran-1,4'-piperidine]
Overview
Description
3H-Spiro[2-benzofuran-1,4’-piperidine] is a ligand with affinity for melanocortin receptors . It has been shown to bind with low affinity to the melanocortin receptor and act as an agonist . This ligand also has a penetrable structure that allows it to bind to piperidine binding sites .
Molecular Structure Analysis
The molecular formula of 3H-spiro[2-benzofuran-1,4’-piperidine] is C12H15NO . Its InChI code is 1S/C12H15NO/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12/h1-4,13H,5-9H2 .Physical And Chemical Properties Analysis
3H-spiro[2-benzofuran-1,4’-piperidine] has a molecular weight of 189.26 . It is a pale yellow solid at room temperature . Its density is 1.1±0.1 g/cm3, and it has a boiling point of 321.3±42.0 °C at 760 mmHg .Scientific Research Applications
Application 1: Inhibition of the Human Peptidyl Prolyl cis/trans Isomerase Pin1
- Summary of the Application: The compound “3H-spiro[2-benzofuran-1,4’-piperidine]” has been used in the synthesis of novel spirocyclic benzofuranones, which have been tested for their ability to inhibit the human peptidyl prolyl cis/trans isomerase Pin1 .
- Methods of Application: The novel 3H-spiro [1-benzofuran-2-cyclopentan]-3-one skeleton has been made accessible by different routes. One- and two-step protocols lead to tricyclic and tetracyclic benzofuranones 2 and 3, respectively. A four-step synthesis to spirocompound 4 is described .
- Results or Outcomes: The novel spirocyclic benzofuranones display modest to no inhibition of the human peptidyl prolyl cis/trans isomerase Pin1 .
Application 2: Antimicrobial Agents
- Summary of the Application: Benzofuran and its derivatives, including “3H-spiro[2-benzofuran-1,4’-piperidine]”, have been found to be suitable structures for the development of antimicrobial agents . They exist widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
- Methods of Application: The 2-position of benzofuran may be unsubstituted, or isatin, pyrazoline, pyrazole, imidazole, oxadiazole with –Cl, –OH, hydrazides, 2-piperidine, 4-nitrophenyl hydrazones, acetyl group and 2,4-dichloro-isoxazole, 4-fluorophenyl-isoxazole substituents may enhance the antimicrobial activity .
- Results or Outcomes: Benzofuran and its derivatives have been found to be efficient antimicrobial candidates .
Application 3: σ1 Receptor Ligand
- Summary of the Application: The compound “3H-spiro[2-benzofuran-1,4’-piperidine]” has been evaluated as a potent σ1 receptor ligand .
- Methods of Application: The pharmacology and metabolism of the potent σ1 receptor ligand 1′-benzyl-3-methoxy-3H-spiro[2benzofuran-1,4′-piperidine] were evaluated .
- Results or Outcomes: The results of this evaluation are not specified in the source .
Application 4: Treatment of Skin Diseases
- Summary of the Application: Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .
- Methods of Application: The specific methods of application are not specified in the source .
- Results or Outcomes: The results of this application are not specified in the source .
properties
IUPAC Name |
spiro[1H-2-benzofuran-3,4'-piperidine] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12/h1-4,13H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOIMOJOKVUNTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439939 | |
Record name | 3H-spiro[2-benzofuran-1,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-spiro[2-benzofuran-1,4'-piperidine] | |
CAS RN |
38309-60-3 | |
Record name | 3H-spiro[2-benzofuran-1,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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